Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
CAS No.:
Cat. No.: VC13608654
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O3 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | ethyl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C11H18O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h7-8,10H,4-6H2,1-3H3 |
| Standard InChI Key | LGPCOXKUPUDZCE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C(CC(=O)CC1C)C |
| Canonical SMILES | CCOC(=O)C1C(CC(=O)CC1C)C |
Introduction
Structural and Physicochemical Properties
The compound’s structure is characterized by a cyclohexane backbone with strategic functional groups that influence its chemical behavior. Key features include:
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Methyl groups at C2 and C6, which introduce steric effects and modulate ring conformation.
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A ketone group at C4, enabling nucleophilic additions and redox reactions.
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An ethyl ester at C1, offering sites for hydrolysis or transesterification .
Spectral Data
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¹H NMR: Peaks corresponding to methyl groups (δ ~1.2–1.4 ppm), ethyl ester protons (δ ~4.2–4.3 ppm), and ketone-adjacent protons (δ ~2.2–2.8 ppm) align with cyclohexanone derivatives .
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IR Spectroscopy: Strong absorption bands for the carbonyl groups (C=O) appear near 1730 cm⁻¹ (ester) and 1700 cm⁻¹ (ketone) .
Physical Properties
While specific data for Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate are sparse, analogous compounds like Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) exhibit:
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Density: 1.068 g/mL at 25°C .
These values suggest similar volatility and solubility profiles for the target compound.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate can be inferred from methods used for related cyclohexanone esters:
Claisen Condensation
A modified Claisen condensation between cyclohexanone and diethyl carbonate in the presence of sodium hydride (NaH) yields ethyl 2-oxocyclohexanecarboxylate . For the target compound, additional methylation steps at C2 and C6 would be required, likely using alkylating agents like methyl iodide under basic conditions.
α-Functionalization of Ketones
Research on α-chlorination of ketones using sulfoxide-mediated reactions demonstrates the feasibility of introducing substituents adjacent to carbonyl groups . Applying this methodology could enable the installation of methyl groups at C2 and C6.
Optimization Challenges
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Steric hindrance from the two methyl groups complicates functionalization at C4.
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Regioselectivity must be controlled during methylation to avoid byproducts.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Cyclohexanone derivatives are pivotal in synthesizing dopamine agonists and tetracyclic diterpenes. For example:
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Analogous compounds serve as precursors to aporphine alkaloids, which exhibit neuropharmacological activity.
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The ketone group facilitates Mannich reactions to generate β-amino ketones, intermediates in antidepressant synthesis .
Agrochemical Development
The compound’s ester moiety allows integration into herbicide and pesticide scaffolds. Hydrolysis of the ester yields carboxylic acids, which can be coupled with amines to form bioactive amides.
Research Gaps and Future Directions
Underexplored Reactivity
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Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could diversify substituents on the cyclohexane ring.
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Asymmetric catalysis: Enantioselective synthesis of chiral derivatives for drug discovery remains unexplored.
Pharmacological Profiling
In vitro studies are needed to evaluate cytotoxicity, metabolic stability, and target affinity for potential therapeutic applications.
Comparative Analysis of Cyclohexanone Derivatives
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